Retigabine Dihydrochloride
Overview
Description
It was developed by Valeant Pharmaceuticals and GlaxoSmithKline and was approved by the European Medicines Agency and the United States Food and Drug Administration in 2011 . Retigabine dihydrochloride works by activating a specific family of voltage-gated potassium channels in the brain, making it unique among antiepileptic drugs .
Mechanism of Action
Target of Action
Retigabine Dihydrochloride primarily targets the KCNQ2 and KCNQ3 voltage-activated potassium channels in the brain . These channels are crucial for generating the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .
Mode of Action
This compound acts as a neuronal KCNQ/Kv7 potassium channel opener . It enhances the activity of these channels, particularly the neuronal KCNQ channels KCNQ2-KCNQ5 . This interaction results in the opening of these channels, leading to hyperpolarization and reduced high-frequency action potential firing .
Biochemical Pathways
The activation of KCNQ2 and KCNQ3 channels by this compound leads to the generation of M-type potassium currents. These currents are subthreshold voltage-gated K+ currents that serve to stabilize the membrane potential and control neuronal excitability . Therefore, M-type potassium currents can effectively inhibit abnormal neuronal discharge, playing an important role in regulating the excitability of brain neurons associated with epilepsy .
Pharmacokinetics
This compound is rapidly absorbed and distributed, with an oral bioavailability of 60% . It has a high volume of distribution of approximately 6.2 L/kg . The elimination half-life is 8 hours (mean), ranging from 7 to 11 hours . The compound is primarily excreted via the kidneys (84%) .
Result of Action
The activation of KCNQ2 and KCNQ3 channels by this compound leads to the stabilization of the membrane potential and control of neuronal excitability . This results in the inhibition of abnormal neuronal discharge, which is crucial in conditions such as epilepsy .
Biochemical Analysis
Biochemical Properties
Retigabine Dihydrochloride acts by opening neuronal KV7.2–7.5 (formerly KCNQ2–5) voltage-activated K+ channels . These channels, primarily KV7.2/7.3, enable the generation of the M-current, a sub-threshold K+ current that serves to stabilize the membrane potential and control neuronal excitability . This property of this compound allows it to effectively inhibit abnormal neuronal discharge .
Cellular Effects
This compound has been shown to have a broad-spectrum of activity in animal models of electrically-induced (amygdala-kindling, maximal electroshock) and chemically-induced (pentylenetetrazole, picrotoxin, NMDA) epileptic seizures . It also has been reported to relieve pain-like behaviors (hyperalgesia and allodynia) in animal models of neuropathic pain .
Molecular Mechanism
The molecular mechanism of this compound involves the opening of neuronal KV7.2–7.5 voltage-activated K+ channels . This action stabilizes the open conformation of the KCNQ2 or KCNQ3 channel and modulates the M-current . On an atomic scale, the amide group in the carbamate and the amino group in the 2-aminophenyl moiety of this compound are identified as key interaction sites .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed and distributed, with an oral bioavailability of 60% and a high volume of distribution of approximately 6.2 L/kg . It has a terminal half-life of 8 to 11 hours . This compound is hygroscopic, as medium to long-term storage (several months or longer) at –18°C (with presumed freeze-thawing) produces significant amounts of the ring-closed product .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce unconditioned anxiety-like behaviors when assessed in the mouse marble burying test and zero maze . The effects of this compound vary with different dosages, and it has been reported to have more potent and effective anticonvulsant effects in an acute seizure model in mice .
Metabolic Pathways
This compound is metabolized in the liver through glucuronidation and acetylation . Cytochrome P450 (CYP) is not involved in its metabolism . The drug is excreted primarily through the kidneys (84%) .
Transport and Distribution
This compound is quickly absorbed and reaches maximum plasma concentrations between half an hour and 2 hours after a single oral dose . It has a moderately high oral bioavailability (50–60%), a high volume of distribution (6.2 L/kg), and a terminal half-life of 8 to 11 hours .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where the voltage-gated potassium channels (KCNQ2–5) are located .
Preparation Methods
Retigabine dihydrochloride is synthesized through a multi-step chemical process. The synthesis involves the preparation of the free base, which is then converted to the dihydrochloride salt. The synthetic route typically includes the following steps :
Formation of the intermediate: The synthesis begins with the reaction of 2-amino-4-(4-fluorobenzylamino)phenol with ethyl chloroformate to form the intermediate ethyl N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamate.
Conversion to the free base: The intermediate is then treated with a base to yield the free base of retigabine.
Formation of the dihydrochloride salt: Finally, the free base is reacted with hydrochloric acid to form this compound.
Chemical Reactions Analysis
Retigabine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Retigabine can be oxidized upon contact with air during solubilization as the free base.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and fluorobenzyl groups.
Common reagents and conditions used in these reactions include bases for deprotonation and acids for salt formation. The major products formed from these reactions are the free base and the dihydrochloride salt of retigabine .
Scientific Research Applications
Retigabine dihydrochloride has a broad range of scientific research applications, including:
Epilepsy Treatment: It is primarily used as an antiepileptic drug for the treatment of partial-onset seizures.
Neuropathic Pain: Retigabine has shown efficacy in relieving pain-like behaviors in animal models of neuropathic pain.
Anxiety: The compound has been found to reduce unconditioned anxiety-like behaviors in animal models.
Comparison with Similar Compounds
Retigabine dihydrochloride is unique among antiepileptic drugs due to its mechanism of action as a potassium channel opener . Similar compounds include:
Flupirtine: A close structural analogue of retigabine, used mainly for its analgesic properties.
Linopirdine: A KCNQ blocker that shares structural similarities with retigabine.
XE-991: Another KCNQ blocker with a similar chemical structure.
Compared to these compounds, retigabine’s ability to activate potassium channels and its broad-spectrum activity in animal models of epilepsy and neuropathic pain make it a unique and valuable therapeutic agent .
Properties
IUPAC Name |
ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFOWNASITQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164616 | |
Record name | Ezogabine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-13-8 | |
Record name | Ezogabine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezogabine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZOGABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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